molecular formula C18H24N4O2 B4130339 N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide

Numéro de catalogue B4130339
Poids moléculaire: 328.4 g/mol
Clé InChI: CPQWEUKRAXOOEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase p300/CBP-associated factor (PCAF). This compound has gained significant attention in the field of cancer research due to its potential to inhibit tumor growth and metastasis.

Mécanisme D'action

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide functions by inhibiting the histone acetyltransferase activity of PCAF. This enzyme is involved in the acetylation of histones, which plays a crucial role in gene expression and regulation. By inhibiting PCAF, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide prevents the acetylation of histones and alters gene expression, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce the invasiveness of cancer cells. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide in lab experiments is its specificity for PCAF. This allows researchers to study the role of PCAF in cancer cell growth and metastasis. However, one limitation of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide is its potential to interact with other enzymes that have a similar structure to PCAF. This can lead to off-target effects and affect the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of PCAF. Additionally, researchers can investigate the potential of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Moreover, the anti-inflammatory effects of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide can be further explored for the treatment of autoimmune diseases. Finally, the potential of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide in the treatment of other diseases, such as neurodegenerative disorders, can be investigated.
Conclusion
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide is a small molecule inhibitor that targets the histone acetyltransferase PCAF and has gained significant attention in the field of cancer research. It has been shown to inhibit tumor growth and metastasis, sensitize cancer cells to chemotherapy and radiation therapy, and modulate the immune response. While there are limitations to its use in lab experiments, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has several potential future directions for research, including the development of more potent and selective inhibitors, investigation of its potential in combination with other cancer therapies, and exploration of its anti-inflammatory effects for the treatment of autoimmune diseases.

Applications De Recherche Scientifique

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been extensively studied for its potential in cancer research. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide has been shown to have anti-inflammatory effects and can potentially be used in the treatment of autoimmune diseases.

Propriétés

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-3-5-17(23)21-16-8-6-15(7-9-16)18(24)20-10-4-12-22-13-11-19-14-22/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWEUKRAXOOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.